molecular formula C10H12ClNO3 B8734657 5-Chloro-6-((tetrahydro-2H-pyran-4-YL)oxy)pyridin-3-OL

5-Chloro-6-((tetrahydro-2H-pyran-4-YL)oxy)pyridin-3-OL

Cat. No.: B8734657
M. Wt: 229.66 g/mol
InChI Key: TXOZSNKTBJPFCP-UHFFFAOYSA-N
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Description

5-Chloro-6-((tetrahydro-2H-pyran-4-YL)oxy)pyridin-3-OL is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-6-(oxan-4-yloxy)pyridin-3-ol

InChI

InChI=1S/C10H12ClNO3/c11-9-5-7(13)6-12-10(9)15-8-1-3-14-4-2-8/h5-6,8,13H,1-4H2

InChI Key

TXOZSNKTBJPFCP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (Preparation 25, 1.40 g, 6.55 mmol) and bis(pinacolato)diboron (6.65 g, 13.11 mmol) were dissolved in heptane (30 mL) and degassed five times with nitrogen. Di-tert-butyldipyridyl (0.017 mg, 0.066 mmol) was added, followed by (1,5-cyclooctadiene)(methoxy)lridium(I) dimer (0.022 mg, 0.033 mmol). The mixture was again degassed five times with nitrogen and stirred at room temperature for 18 hours. The reaction was quenched by slow addition of methanol (50 mL) and concentrated in vacuo to afford a red/orange oil, which was purified by silica gel chromatography eluting with 66% EtOAc in heptane to afford an impure product. The obtained crude product was dissolved in and a 1:1 mixture of acetic acid:water (30 mL) was added and cooled to 5° C. (ice bath). Peracetic acid was slowly added over 2 minutes. The reaction was stirred at 5° C. for 30 minutes, then a 1 M aqueous solution of sodium thiosulfate was added. The reaction was allowed to slowly warm to room temperature over 30 minutes, diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organics were then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford a yellow oil, which was purified by silica gel chromatography eluting with EtOAc to afford an off-white solid. The solid was triturated in heptane to afford the title compound as a white solid (0.483 g, 43%):
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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1.4 g
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reactant
Reaction Step Two
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6.65 g
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reactant
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30 mL
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solvent
Reaction Step Two
[Compound]
Name
(1,5-cyclooctadiene)(methoxy)lridium(I)
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Peracetic acid
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Five
Name
sodium thiosulfate
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
50 mL
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solvent
Reaction Step Six
Name
Quantity
30 mL
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solvent
Reaction Step Seven
Yield
43%

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